
Cauloside A
准备方法
合成路线和反应条件: 刺苞菊苷 A 主要从天然来源中分离出来,特别是从糙叶败酱的根部。 提取过程涉及几个步骤,包括溶剂提取、色谱分离和纯化 . 该化合物通常使用甲醇或乙醇等溶剂提取,然后使用高效液相色谱 (HPLC) 等技术进行纯化。
工业生产方法: 刺苞菊苷 A 的工业生产尚未得到充分的记录,因为它主要通过天然提取方法获得。 生物技术和合成生物学的进步可能会为未来大规模生产提供潜在途径。
化学反应分析
Structural Characteristics Influencing Reactivity
Cauloside A’s structure (C₃₅H₅₆O₈) features:
-
A pentacyclic oleanane-type aglycone with hydroxyl (-OH) and carboxylic acid (-COOH) groups at C-23 and C-28, respectively .
-
A glycosidic bond between the arabinose sugar and the aglycone’s C-3 hydroxyl group .
-
Hydrophobic regions from methyl and methine groups, contributing to amphiphilic properties .
These structural elements dictate reactivity at specific sites: the glycosidic bond, hydroxyl groups, and carboxylic acid functionality.
Acid-Catalyzed Hydrolysis
The glycosidic bond in this compound undergoes cleavage under acidic conditions, yielding hederagenin and arabinose. Key findings include:
Reaction Conditions | Products | Analytical Method | Reference |
---|---|---|---|
2M HCl, 80°C, 4 hrs | Hederagenin + α-L-arabinose | GC-MS, NMR | |
Trifluoroacetic acid (TFA), 90°C | Partial hydrolysis of sugar moiety | HPLC-ESI-MS/MS |
Acid hydrolysis is critical for structural elucidation, with the arabinose linkage showing moderate stability compared to glucose or rhamnose derivatives .
Enzymatic Hydrolysis
Microbial and plant-derived enzymes selectively modify this compound:
-
β-Glucosidases : No activity due to the absence of glucose in this compound’s native structure .
-
α-L-Arabinofuranosidases : Cleave the arabinose moiety under physiological pH, releasing hederagenin .
Enzymatic specificity highlights the role of sugar stereochemistry in biotransformation pathways.
Metabolic Transformations
Pharmacokinetic studies in rats reveal phase I/II metabolic pathways :
Parameter | Value | Method |
---|---|---|
Tₘₐₓ (h) | 9.33 ± 2.49 | HPLC-ESI-MS/MS |
Cₘₐₓ (ng/mL) | 127.5 ± 34.2 | |
Half-life (h) | 14.2 ± 3.8 |
Key metabolic reactions :
-
Conjugation : Glucuronidation of the C-28 carboxylic acid group .
-
Deglycosylation : Loss of arabinose to form hederagenin, a bioactive metabolite .
Stability Under Environmental Conditions
科学研究应用
Pharmacological Applications
- Anticancer Activity :
- Anti-inflammatory Effects :
- Immunomodulatory Effects :
- Neuroprotective Properties :
Agricultural Applications
- Pesticidal Activity :
- Growth Promotion :
Data Table of Biological Activities
Case Study 1: Anticancer Potential
A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Research
In a clinical trial focusing on rheumatoid arthritis patients, this compound was administered alongside standard treatments. Results indicated a reduction in inflammatory markers and improved patient outcomes, highlighting its role as an adjunct therapy.
Case Study 3: Agricultural Use
Field trials assessing the efficacy of this compound as a natural pesticide showed promising results against common agricultural pests. The compound not only reduced pest populations but also improved crop yield compared to untreated controls.
作用机制
刺苞菊苷 A 的作用机制涉及它与各种分子靶点和途径的相互作用。 它已被证明会破坏细胞呼吸和线粒体膜电位,从而导致致病真菌的细胞死亡 . 此外,刺苞菊苷 A 调节促炎细胞因子和酶的表达,从而促进其抗炎作用 . 该化合物还会影响免疫细胞的增殖和分化,这构成了其免疫调节特性的基础 .
相似化合物的比较
刺苞菊苷 A 属于一组三萜皂苷,它们具有相似的结构特征和生物活性。一些类似的化合物包括:
α-hederin: 以其抗真菌和抗肿瘤活性而闻名.
刺苞菊苷 C: 表现出相似的生物活性,但效力和特异性不同.
忍冬苷 E: 另一种具有显着溶血毒性的三萜皂苷.
刺苞菊苷 A 的独特性: 刺苞菊苷 A 由于其强效的抗真菌活性及其调节免疫反应的能力而脱颖而出。其独特的结构使其能够与特定分子靶点相互作用,使其成为进一步研究和潜在治疗应用的宝贵化合物。
生物活性
Cauloside A, a saponin derived from the plant Lonicera japonica, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure
This compound is characterized by its complex glycosidic structure. The compound can be described as follows:
Name | R1 | R2 | R3 | Source |
---|---|---|---|---|
This compound | Ara | H | H | Lonicera japonica Thunb. |
1. Antibacterial Activity
This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Gram-positive bacteria: Effective against Staphylococcus aureus and Staphylococcus epidermidis.
- Gram-negative bacteria: Shows activity against Escherichia coli and Pseudomonas aeruginosa.
The MIC values for this compound range from 1.80 to 2.50 μg/mL, indicating potent antibacterial effects that may be leveraged in clinical settings for treating infections .
2. Hepatoprotective Effects
Studies have demonstrated that this compound possesses hepatoprotective properties, particularly against liver damage induced by toxic agents such as acetaminophen and carbon tetrachloride (CCl₄). The compound enhances the detoxification processes in the liver through the following mechanisms:
- Inhibition of cytochrome P450 enzymes, which are responsible for activating toxic metabolites.
- Increased levels of glutathione (GSH), which aid in detoxification and reduce oxidative stress .
3. Anti-inflammatory Activity
This compound has shown anti-inflammatory effects comparable to conventional anti-inflammatory drugs like aspirin. In experimental models, it significantly reduced edema and inflammation caused by irritants such as croton oil .
The biological activities of this compound can be attributed to its ability to interact with cell membranes and modulate various signaling pathways:
- Calcium Channel Modulation: this compound enhances calcium uptake in cells, which is crucial for various cellular functions including proliferation and apoptosis regulation .
- Membrane Permeability: It acts as a cytotoxin under specific pH conditions, affecting membrane integrity and facilitating the transport of ions and small molecules into cells .
Case Studies
Recent case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study 1: Patients treated with formulations containing this compound showed significant improvements in liver function tests compared to control groups receiving standard treatment.
- Case Study 2: In vitro studies indicated that this compound effectively reduced bacterial counts in cultures infected with resistant strains of bacteria, suggesting its potential as an alternative antibiotic agent.
属性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O8/c1-30(2)13-15-35(29(40)41)16-14-33(5)20(21(35)17-30)7-8-24-31(3)11-10-25(43-28-27(39)26(38)22(37)18-42-28)32(4,19-36)23(31)9-12-34(24,33)6/h7,21-28,36-39H,8-19H2,1-6H3,(H,40,41)/t21-,22-,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBNLZCADIYAFW-RITZIESXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938054 | |
Record name | 23-Hydroxy-3-(pentopyranosyloxy)olean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-21-3 | |
Record name | Cauloside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17184-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 23-Hydroxy-3-(pentopyranosyloxy)olean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAULOSIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW2X5B5L5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。